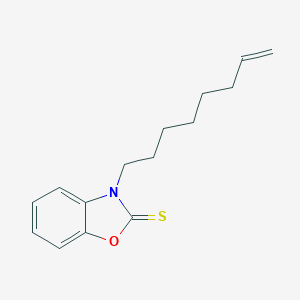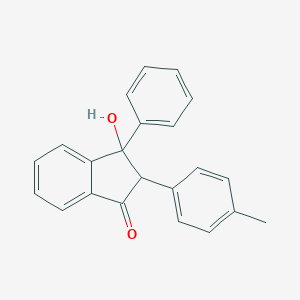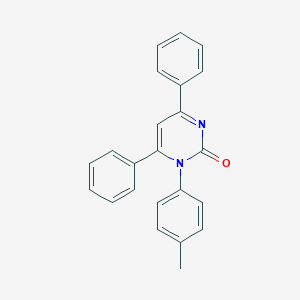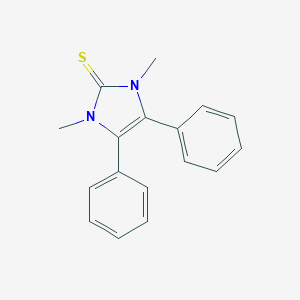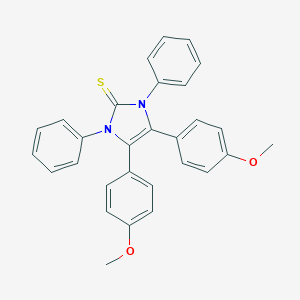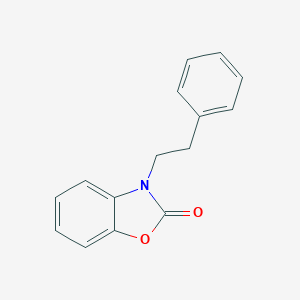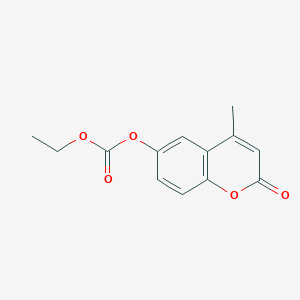
Ethyl (4-methyl-2-oxochromen-6-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-methyl-2-oxochromen-6-yl) carbonate, also known as coumarin-3-carboxylic acid ethyl ester, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Ethyl (4-methyl-2-oxochromen-6-yl) carbonate is used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. This compound is used as a starting material for the synthesis of various biologically active compounds, such as coumarin derivatives, which have potential therapeutic applications. Additionally, Ethyl (4-methyl-2-oxochromen-6-yl) carbonate is used as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of Ethyl (4-methyl-2-oxochromen-6-yl) carbonate is not fully understood. However, it is known to affect various biochemical and physiological processes. This compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical and Physiological Effects
Ethyl (4-methyl-2-oxochromen-6-yl) carbonate has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, Ethyl (4-methyl-2-oxochromen-6-yl) carbonate has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. This compound has also been shown to have antitumor activity, which makes it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (4-methyl-2-oxochromen-6-yl) carbonate in lab experiments is its versatility. This compound can be used in various scientific research applications, making it a valuable tool for researchers. Additionally, Ethyl (4-methyl-2-oxochromen-6-yl) carbonate is relatively easy to synthesize, which makes it accessible to researchers.
One limitation of using Ethyl (4-methyl-2-oxochromen-6-yl) carbonate in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, the mechanism of action of Ethyl (4-methyl-2-oxochromen-6-yl) carbonate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of Ethyl (4-methyl-2-oxochromen-6-yl) carbonate in scientific research. One potential direction is the development of new coumarin derivatives with potential therapeutic applications. Additionally, Ethyl (4-methyl-2-oxochromen-6-yl) carbonate could be used as a fluorescent probe for the detection of other biomolecules in biological systems. Finally, further research is needed to fully understand the mechanism of action of Ethyl (4-methyl-2-oxochromen-6-yl) carbonate and its potential toxicity, which could lead to the development of safer and more effective compounds.
Synthesemethoden
Ethyl (4-methyl-2-oxochromen-6-yl) carbonate can be synthesized through the reaction between 4-methylEthyl (4-methyl-2-oxochromen-6-yl) carbonatearboxylic acid and ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of Ethyl (4-methyl-2-oxochromen-6-yl) carbonate with a yield of approximately 70%.
Eigenschaften
Molekularformel |
C13H12O5 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
ethyl (4-methyl-2-oxochromen-6-yl) carbonate |
InChI |
InChI=1S/C13H12O5/c1-3-16-13(15)17-9-4-5-11-10(7-9)8(2)6-12(14)18-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
OSHFELFZGMFHGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C |
Kanonische SMILES |
CCOC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



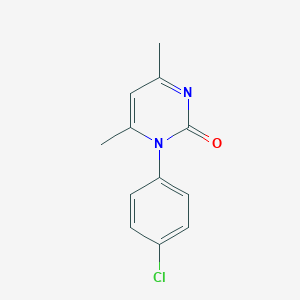

![6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione](/img/structure/B293248.png)
